4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole
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Overview
Description
4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two methyl groups at positions 4 and 5, and an oxolan-3-yloxy group at position 2 of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of Methyl Groups: The methyl groups at positions 4 and 5 can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be introduced through nucleophilic substitution reactions, where the thiazole ring is reacted with oxolan-3-ol in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxolan-3-yloxy group, where nucleophiles replace the oxolan-3-yloxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
4,5-Dimethylthiazole: Lacks the oxolan-3-yloxy group, making it less versatile in certain applications.
2-(Oxolan-3-yloxy)-1,3-thiazole: Lacks the methyl groups, which may affect its reactivity and biological activity.
Uniqueness: 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
4,5-dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-7(2)13-9(10-6)12-8-3-4-11-5-8/h8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBQIDSFPRUKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2CCOC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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